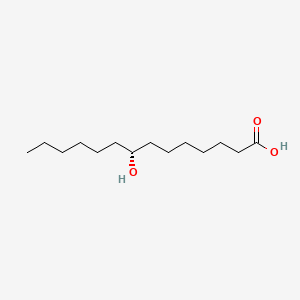

8-Hydroxymyristic acid, (R)-

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxymyristic acid, ®- can be achieved through several methods. One common approach involves the hydroxylation of myristic acid using specific catalysts and reaction conditions. For instance, the hydroxylation can be carried out using a combination of hydrogen peroxide and a suitable catalyst under controlled temperature and pressure conditions. Another method involves the microbial fermentation of myristic acid using specific strains of bacteria or fungi that possess the necessary enzymes for hydroxylation.

Industrial Production Methods

In an industrial setting, the production of 8-Hydroxymyristic acid, ®- can be scaled up using biotechnological processes. This involves the use of genetically engineered microorganisms that are capable of efficiently converting myristic acid to 8-Hydroxymyristic acid, ®-. The process typically includes fermentation, extraction, and purification steps to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

8-Hydroxymyristic acid, ®- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: 8-Ketomyristic acid, 8-Carboxymyristic acid.

Reduction: 8-Hydroxymyristyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

8-Hydroxymyristic acid, ®- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is studied for its role in cellular processes and as a potential biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and cosmetics.

Mécanisme D'action

The mechanism of action of 8-Hydroxymyristic acid, ®- involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and signaling pathways. The hydroxyl group at the 8th position allows it to participate in hydrogen bonding and other interactions that influence its biological activity. Research is ongoing to elucidate the detailed molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

8-Hydroxymyristic acid, ®- can be compared with other hydroxylated fatty acids such as:

- 8-Hydroxydecanoic acid

- 8-Hydroxydodecanoic acid

- 8-Hydroxypalmitic acid

Uniqueness

What sets 8-Hydroxymyristic acid, ®- apart is its specific chain length and the position of the hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Activité Biologique

8-Hydroxymyristic acid, particularly in its (R)-form, is a derivative of myristic acid that exhibits notable biological activities. This article provides a comprehensive overview of its chemical properties, biological effects, and potential therapeutic applications, supported by research findings and case studies.

8-Hydroxymyristic acid is characterized by the presence of a hydroxyl group at the eighth carbon of the myristic acid chain. This structural modification enhances its biological activity compared to its parent compound. The molecular formula is , and its molecular weight is approximately 244.37 g/mol.

Biological Activities

The biological activities of 8-hydroxymyristic acid have been studied in various contexts, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that 8-hydroxymyristic acid exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several human pathogens, including Staphylococcus aureus and Escherichia coli, showing a dose-dependent inhibition of bacterial growth in vitro . The compound acts by disrupting bacterial membrane integrity, leading to cell lysis.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 8-hydroxymyristic acid has been shown to possess anti-inflammatory effects. It modulates the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as the NF-kB signaling pathway. This action suggests potential applications in treating inflammatory diseases .

Research Findings

Several studies have provided insights into the mechanisms underpinning the biological activities of 8-hydroxymyristic acid.

Table 1: Summary of Biological Activities

Case Studies

-

In Vitro Studies on Antimicrobial Efficacy

A study conducted by Prajapati et al. explored the antimicrobial efficacy of various myristic acid derivatives, including 8-hydroxymyristic acid. The results indicated that this compound significantly inhibited the growth of both gram-positive and gram-negative bacteria, supporting its use as a natural preservative in food products . -

Inflammation Model in Animal Studies

In a controlled animal study, administration of 8-hydroxymyristic acid reduced markers of inflammation in models of acute inflammation induced by lipopolysaccharides (LPS). The study concluded that the compound could serve as a therapeutic agent for managing inflammatory responses .

The biological activity of 8-hydroxymyristic acid can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the fatty acid chain allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

- Cytokine Modulation : By inhibiting specific signaling pathways like NF-kB, 8-hydroxymyristic acid can effectively reduce the expression of pro-inflammatory cytokines.

- Oxidative Stress Reduction : The compound may enhance antioxidant defenses within cells, contributing to its protective effects against oxidative damage.

Propriétés

IUPAC Name |

(8R)-8-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-3-4-7-10-13(15)11-8-5-6-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVASNIDFAGGBHJ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191719-73-0 | |

| Record name | 8-Hydroxymyristic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191719730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-HYDROXYMYRISTIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOR4PX9WQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.